molecular formula C22H23N3O3 B171769 (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide CAS No. 168914-50-9

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide

Cat. No. B171769
CAS RN: 168914-50-9
M. Wt: 377.4 g/mol
InChI Key: GJVRHCRRRKUAQU-IBGZPJMESA-N
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Description

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is also known by its chemical name, N-((S)-1-(4-(Methoxy)-2-naphthyl)-2-phenylethyl)-2-(2-aminoacetamido)acetamide. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also increases the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide in lab experiments include its well-defined chemical structure, its stability, and its ability to inhibit specific enzymes and signaling pathways. However, its limitations include its potential toxicity, its limited solubility in water, and its high cost.

Future Directions

There are several future directions for the research on (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to develop more efficient synthesis methods for the compound, which could reduce its cost and increase its availability. Additionally, the compound could be modified to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the protection of the amine group in the starting material, followed by the addition of a phenyl group to the carboxylic acid group. The final step involves the deprotection of the amine group to obtain the final product.

Scientific Research Applications

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-13-17(12-16-9-5-6-10-18(16)20)24-22(27)19(25-21(26)14-23)11-15-7-3-2-4-8-15/h2-10,12-13,19H,11,14,23H2,1H3,(H,24,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVRHCRRRKUAQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168914-50-9
Record name 168914-50-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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